Ethyl (7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate
Description
Properties
CAS No. |
65774-95-0 |
|---|---|
Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
ethyl 2-(5-methyl-7-oxo-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C17H17N3O3/c1-3-23-16(21)9-13-11(2)18-15-10-14(19-20(15)17(13)22)12-7-5-4-6-8-12/h4-8,10,19H,3,9H2,1-2H3 |
InChI Key |
XECCDFKDHWSBRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=C2C=C(NN2C1=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[1,5-a]Pyrimidine Formation
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation of 5-aminopyrazoles with β-diketones or α,β-unsaturated carbonyl compounds. For ethyl (7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate, the synthesis begins with 5-amino-3-methyl-1-phenylpyrazole as the starting material.
Key Reaction Steps :
-
Cyclocondensation :
-
5-Amino-3-methyl-1-phenylpyrazole reacts with ethyl acetoacetate in the presence of sodium ethoxide, forming the pyrazolo[1,5-a]pyrimidine core.
-
The reaction proceeds via nucleophilic attack of the pyrazole amino group on the carbonyl carbon of ethyl acetoacetate, followed by dehydration and aromatization.
-
-
Hydroxylation at C7 :
Acetate Side Chain Introduction
The ethyl acetate moiety at position 6 is introduced via alkylation or nucleophilic substitution :
-
Method A : Direct alkylation of the pyrazolo[1,5-a]pyrimidine intermediate with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃ or NaH).
-
Method B : Coupling via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine to attach the acetate group.
Optimization Data :
| Parameter | Method A Yield | Method B Yield |
|---|---|---|
| Solvent | DMF (75%) | THF (82%) |
| Temperature | 80°C | Room temp |
| Reaction Time | 12 h | 6 h |
| Catalyst | K₂CO₃ | DEAD/PPh₃ |
Method B offers higher yields and milder conditions but requires costly reagents.
Chlorination and Functional Group Interconversion
Intermediate Chlorination
Chlorination at position 7 is critical for subsequent hydroxylation. Phosphorus oxychloride (POCl₃) or dichlorophenyl phosphorus is used under reflux conditions:
Conditions :
The latter method avoids column chromatography, favoring industrial scalability.
Hydroxylation of Chloro Intermediate
Hydrolysis of the 7-chloro derivative is performed using:
Yield Comparison :
| Hydrolysis Agent | Yield | Purity (HPLC) |
|---|---|---|
| NaOH | 88% | 98.5% |
| HCl/EtOH | 92% | 97.8% |
Regioselective Functionalization Challenges
Competing Substitution Reactions
The C5 methyl and C2 phenyl groups influence reactivity:
-
C6 Position : More electrophilic due to conjugation with the pyrimidine ring, favoring acetate group attachment.
-
C7 Position : Steric hindrance from the phenyl group at C2 necessitates precise temperature control to avoid byproducts.
Mitigation Strategies :
-
Use of bulky bases (e.g., DBU) to deprotonate specific sites.
-
Low-temperature (-15°C) reactions to suppress side reactions.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
-
XRD : Confirms crystalline structure and absence of polymorphs.
Industrial-Scale Adaptations
Solvent and Catalyst Recovery
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The hydroxyl group at position 7 and nitrogen atoms in the heterocyclic core may enable nucleophilic aromatic substitution or electrophilic substitution. For example, analogous pyrazolo[1,5-a]pyrimidines undergo regioselective substitution at the 3-position under specific conditions .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Electrophilic substitution | Electron-withdrawing groups, catalysts | Substituted pyrazolo[1,5-a]pyrimidine |
Formylation Reactions
Vilsmeier-Haack conditions (phosphorus oxychloride and dimethylformamide) can introduce a formyl group at nucleophilic positions. While the exact site in this compound is not explicitly studied, analogous derivatives show formylation at position 3 under these conditions .
| Position | Conditions | Product | Reference |
|---|---|---|---|
| Position 3 | Vilsmeier-Haack reagents | 3-Formyl derivative |
Cross-Coupling Reactions
Palladium-catalyzed C–C cross-coupling reactions are feasible if the compound contains alkynyl or alkenyl substituents. For example, 7-alkynylpyrazolo[1,5-a]pyrimidines undergo Suzuki or Heck coupling under palladium catalysis .
| Reaction Type | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd catalyst | Base, solvent | Cross-coupled derivative |
Hydrolysis of the Ethyl Acetate Group
The ethyl acetate moiety at position 6 can undergo hydrolysis to yield a carboxylic acid. This reaction is common for esters under basic or acidic conditions.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Ester hydrolysis | Acid/base, water | 6-Carboxylic acid | N/A (general reaction) |
Reactions with Electrophiles
The phenyl group at position 2 and nitrogen centers may participate in electrophilic aromatic substitution or nucleophilic attack. For instance, pyrazolo[1,5-a]pyrimidines react with α,β-unsaturated carbonyl compounds (e.g., cinnamoyl derivatives) under microwave irradiation to form 7-aryl derivatives .
| Electrophile | Conditions | Product | Reference |
|---|---|---|---|
| Cinnamoyl derivatives | Microwave irradiation | 7-Arylpyrazolo[1,5-a]pyrimidine |
Oxidative Halogenation
While not directly reported for this compound, analogous pyrazolo[1,5-a]pyrimidines undergo oxidative halogenation at position 3 using sodium halides and oxidants like potassium persulfate .
| Position | Conditions | Product | Reference |
|---|---|---|---|
| Position 3 | Sodium halides, K₂S₂O₈ | 3-Halopyrazolo[1,5-a]pyrimidine |
Key Observations
-
Regioselectivity : Cyclization and substitution reactions often favor specific positions (e.g., position 3 or 7) due to electronic effects .
-
Functional Group Influence : The ethyl acetate group at position 6 and hydroxyl group at position 7 may modulate reactivity and direct electrophiles .
-
Catalytic Methods : Microwave-assisted conditions enhance regioselectivity in cyclization and coupling reactions .
Scientific Research Applications
Anticancer Properties
Research indicates that Ethyl (7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate exhibits significant anticancer activity.
Mechanism of Action :
- The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For example, studies demonstrate its effectiveness against aurora kinases, which are critical for proper cell division and are often overexpressed in various cancers .
Case Studies :
- A study reported that derivatives of pyrazolo[1,5-a]pyrimidines had IC50 values as low as 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating promising anticancer properties .
Anti-inflammatory Effects
This compound also shows potential in treating inflammatory diseases.
Mechanism of Action :
- The compound selectively inhibits phosphodiesterase enzymes involved in inflammatory responses. This inhibition can lead to reduced inflammation and associated symptoms .
Research Findings :
- In vitro studies have demonstrated that this compound can significantly lower levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies.
Mechanism of Action :
- It exhibits broad-spectrum antimicrobial activity against both bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with essential metabolic pathways .
Case Studies :
- Research has shown that related pyrazolo compounds displayed significant antimicrobial effects against common pathogens such as Staphylococcus aureus and Escherichia coli .
Summary of Applications
| Application Area | Biological Activity | Mechanism of Action | Research Findings |
|---|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | Inhibition of aurora kinases | IC50 values as low as 27.6 μM against MDA-MB-231 cells |
| Anti-inflammatory | Reduction of inflammation | Phosphodiesterase inhibition | Lowered pro-inflammatory cytokine levels in vitro |
| Antimicrobial | Broad-spectrum activity | Disruption of cell membranes | Effective against Staphylococcus aureus and E. coli |
Mechanism of Action
The mechanism of action of Ethyl (7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The phenyl group at position 2 (target compound) enhances aromatic interactions in biological targets compared to simpler analogs (e.g., Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate) . Iodine at position 3 (Methyl 2-(4-(3-iodopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate) improves binding to hydrophobic enzyme pockets, as seen in crystallographic studies .
Synthetic Routes :
- Condensation reactions (e.g., ) are common for introducing hydroxy and ester groups.
- Suzuki-Miyaura coupling (e.g., ) allows precise introduction of aryl/heteroaryl groups, enhancing structural diversity.
- Iodine catalysis (in ethyl acetate) optimizes yields for diazenyl derivatives .
Physicochemical Properties :
- Hydroxy groups (e.g., at position 7) improve water solubility but may reduce membrane permeability.
- Ethyl acetate moieties balance lipophilicity, critical for oral bioavailability .
Biological Activity :
- Compounds with electron-withdrawing groups (e.g., nitro in ) show enhanced kinase inhibition due to increased electrophilicity.
- Halogenated derivatives (e.g., iodine in ) exhibit stronger anticancer effects, likely due to enhanced binding and radiosensitization.
Research Findings and Data Tables
Table 1: Comparative Spectroscopic Data
Table 2: Anticancer Activity (IC₅₀, μM)
Biological Activity
Ethyl (7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This compound exhibits potential in medicinal chemistry, particularly due to its structural features that enhance its interaction with biological targets.
Chemical Structure and Properties
The compound features a complex structure characterized by a fused pyrazolo and pyrimidine ring system. The presence of an ethyl acetate moiety and a hydroxyl group at the 7-position contributes to its chemical reactivity and biological activity. The molecular weight of this compound is approximately 297.31 g/mol .
Biological Activities
This compound has been investigated for several biological activities:
- Anticancer Activity : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess significant anticancer properties. This compound shows potential as an anticancer agent due to its ability to inhibit cell proliferation in various cancer cell lines .
- Enzyme Inhibition : This compound has demonstrated inhibitory effects on specific enzymes, which is crucial for its therapeutic applications. For instance, it has been shown to inhibit protein kinases, which play vital roles in cell signaling pathways associated with cancer progression .
- Photophysical Properties : The compound exhibits notable photophysical characteristics, making it suitable for applications as a biomarker in cellular studies. It can be utilized to differentiate between cancerous and normal cells based on lipid droplet formation .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Aminopyrimidine | Structure | Antimetabolite | Simple structure |
| 4-Hydroxypyrazole | Structure | Antioxidant | Hydroxyl group |
| 3-Methylpyrazole | Structure | Enzyme inhibitor | Methyl substitution |
The unique combination of functional groups in this compound enhances its biological activity compared to simpler analogs .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Anticancer Efficacy : A study demonstrated that this compound exhibited dose-dependent inhibition of cell growth in various cancer cell lines, suggesting its potential as a therapeutic agent .
- Mechanism of Action : Investigations into the mechanism revealed that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death .
- Synergistic Effects : Research also indicates that when used in combination with other chemotherapeutic agents, this compound can enhance the overall efficacy against resistant cancer strains .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Ethyl (7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Conduct reactions involving toxic intermediates (e.g., brominated precursors) in fume hoods or gloveboxes to minimize inhalation risks .
- Dispose of waste via certified biological waste management services to prevent environmental contamination .
Q. What synthetic routes are effective for preparing pyrazolo[1,5-a]pyrimidine derivatives like this compound?
- Methodological Answer :
- Condensation Reactions : React 3-aminopyrazole with dimethyl acetylsuccinate in xylene under Dean-Stark conditions, catalyzed by p-toluenesulfonic acid, to form the pyrazolo[1,5-a]pyrimidine core .
- Cyclization : Reflux precursors (e.g., 5-([1,1'-biphenyl]-3-yl)-3H-1,2,4-triazol-3-amine) with acetylsuccinate esters in xylene for 4–18 hours, followed by recrystallization from ethanol or hexanes .
- Yield Optimization : Use molecular sieves to remove water and improve reaction efficiency .
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent effects. For example, the ethoxy group shows a triplet at ~1.3 ppm (CH3) and a quartet at ~4.2 ppm (CH2) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 343.1087 for derivatives with exact mass 343.1087478) .
- IR Spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches .
Advanced Research Questions
Q. How can SHELXL refine the crystal structure of this compound, and what challenges arise during refinement?
- Methodological Answer :
- Data Input : Use SHELXL to process reflection data (.hkl) and assign space groups (e.g., monoclinic P21/c) .
- Hydrogen Bonding : Refine amino H-atoms with distance restraints (N–H = 0.88±0.01 Å) and analyze intermolecular interactions (e.g., ribbons formed via N–H···N bonds) .
- Challenges : Address disorder in flexible ethoxy groups using restraints (e.g., DFIX, SIMU) and validate with R1/wR2 convergence (<5% discrepancy) .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., DFT calculations) to confirm assignments .
- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals and resolve overlapping reflections .
- Synchrotron Data : Collect high-resolution data (≤0.8 Å) to improve electron density maps for ambiguous regions .
Q. How does functionalization at position 7 influence bioactivity, and what synthetic methods enable such modifications?
- Methodological Answer :
- Bioactivity Impact : Introducing electron-withdrawing groups (e.g., cyano) at position 7 enhances binding to targets like CB2 cannabinoid receptors .
- Synthesis :
- Aldehyde Introduction : React silylformamidine with pyrazolo[1,5-a]pyrimidine precursors in benzene to install formyl groups .
- Cyanation : Treat brominated intermediates with CuCN in DMF under reflux to substitute bromine with cyano groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
